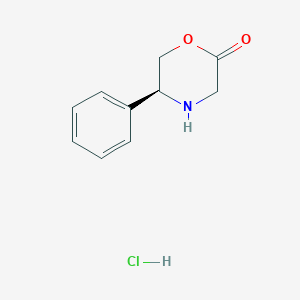

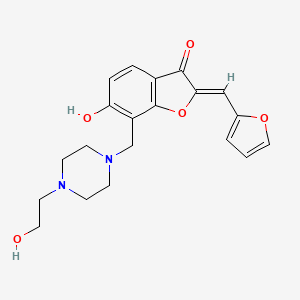

![molecular formula C12H15N3S2 B2552286 5-(4-丁基苯胺)-[1,3,4]噻二唑-2-硫醇 CAS No. 750613-93-5](/img/structure/B2552286.png)

5-(4-丁基苯胺)-[1,3,4]噻二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

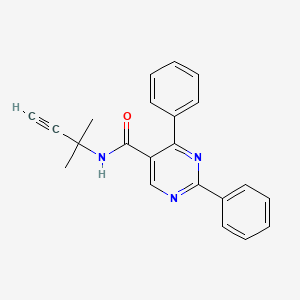

The compound 5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol is a derivative of the 1,3,4-thiadiazole family, which is known for its broad range of biological activities. The thiadiazole moiety is a common feature in compounds with potential pharmacological properties, including antifungal, anticancer, and antioxidant activities .

Synthesis Analysis

The synthesis of 5-arylamino-1,3,4-thiadiazoles, which are closely related to the compound , can be achieved through intramolecular oxidative S-N bond formation of imidoyl thioureas, as demonstrated using phenyliodine(III) bis(trifluoroacetate) in a metal-free approach that yields good to excellent results . Another relevant synthesis method involves the one-pot reaction of aryl aldehydes, hydrazine hydrate, and aryl isothiocyanates, followed by oxidative cyclization . These methods provide efficient routes to synthesize thiadiazole derivatives with potential for further functionalization.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, 1H- and 13C-NMR, and mass spectrometry . X-ray crystallography can also be used to determine the crystal and molecular structure, as seen in the study of a related compound, 2-Propylamino-5-[4-(2-hydroxy-3,5-dichlorobenzylideneamino) phenyl]-1,3,4-thiadiazole . Computational methods like DFT calculations can compare the molecular geometry from X-ray experiments with theoretical models .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including ring opening to produce thioketene intermediates that react with nucleophiles to form esters or amides . They can also participate in intermolecular cyclization via nucleophilic substitution, leading to the formation of heterocyclic compounds . The reactivity of the thiadiazole ring can be influenced by the presence of different nucleophiles and conditions, allowing for the synthesis of a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be influenced by the nature of the substituents on the thiadiazole ring. For instance, compounds with trimethoxyphenyl at the C-5 position displayed potent anticancer activity . The antioxidant behavior of 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles was assessed using the DPPH free radical scavenging method, and some compounds showed noticeable activity . The pharmacokinetic properties of these compounds can be predicted using in silico methods, which help in assessing their druglikeness .

科学研究应用

合成和化学性质

研究表明,噻二唑衍生物的合成显示出其重要的价值,因为这些化合物具有宝贵的特性。这些衍生物是已知药物和生物活性化合物的片段,因此从理论和实践的角度来看,它们的合成和物理化学性质的研究具有相关性。已经建立了用于合成噻二唑衍生物的优化方法,包括含有噻二唑片段的酸和盐的靶向合成。这些研究为进一步探索这些化合物在各个领域的应用奠定了基础(Hotsulia & Fedotov, 2020)。

抗癌和神经保护活性

对 N-取代的 2-氨基-5-(2,4-二羟苯基)-1,3,4-噻二唑组的衍生物的研究仍在继续,其中一些显示出针对神经系统癌症和周围癌症衍生的肿瘤的有希望的抗癌活性。这些化合物已证明具有抑制肿瘤细胞增殖和迁移的能力,同时在不影响正常细胞活力的前提下在神经元细胞培养中也表现出营养作用。这些发现表明噻二唑衍生物在癌症治疗和神经保护中的潜力(Rzeski, Matysiak, & Kandefer-Szerszeń, 2007)。

抗真菌特性

合成了一系列噻二唑-2-胺衍生物并评估了它们的抗真菌活性。这些化合物显示出有希望的抗真菌特性,其效率可与参考药物媲美,表明它们作为抗真菌剂的潜力。这些化合物的结构确认是通过各种分析方法实现的(Singh & Rana, 2011)。

缓蚀作用

噻二唑衍生物也已被研究作为 CO2 饱和环境中碳钢的缓蚀剂,通过化学吸附表现出有效的抑制作用。这些研究突出了噻二唑衍生物在工业应用中的潜力,特别是在恶劣环境中保护金属免受腐蚀方面(Zhang, Hou, & Zhang, 2020)。

安全和危害

While specific safety and hazard information for “5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” is not available, similar compounds such as “5-Methyl-1,3,4-thiadiazole-2-thiol” are classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating potential hazards to the eyes, skin, and respiratory system .

未来方向

The future directions for research on “5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” and similar compounds could involve further exploration of their biological activities . Given their wide range of biological activities, these compounds could be investigated for potential applications in various areas of medicine .

属性

IUPAC Name |

5-(4-butylanilino)-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S2/c1-2-3-4-9-5-7-10(8-6-9)13-11-14-15-12(16)17-11/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYJLWRSIFAIJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NNC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

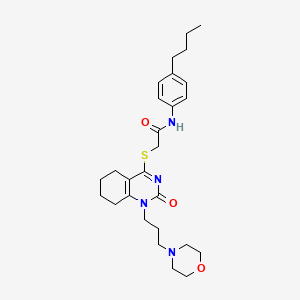

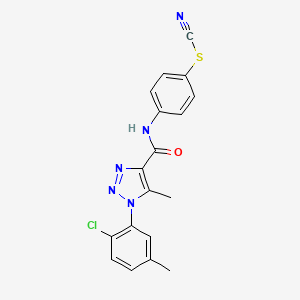

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)

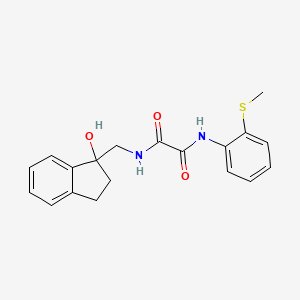

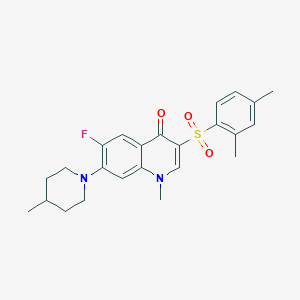

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2552210.png)

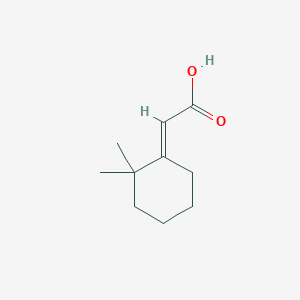

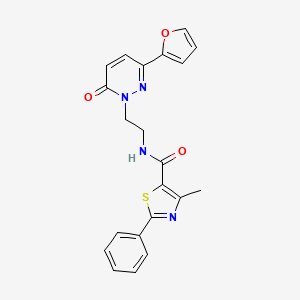

![1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2552214.png)

![8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2552216.png)

![7-[(Diethylamino)methyl]-6-hydroxy-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2552223.png)